molecular formula C54H80N14O13 B605309 Alicdamotide CAS No. 1201327-17-4

Alicdamotide

Cat. No. B605309
CAS RN: 1201327-17-4
M. Wt: 1133.31
InChI Key: KGYAGTYEGDKXGS-YIPZSENKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alicdamotide is a bioactive chemical.

Scientific Research Applications

1. Potential in Cancer Treatment

Alisertib, a selective inhibitor of aurora kinase A, has shown promise in treating various types of advanced solid tumors, including breast cancer, small-cell lung cancer, non-small-cell lung cancer, head and neck squamous-cell carcinoma, and gastro-oesophageal adenocarcinoma. This was observed in a phase 2 study, where alisertib demonstrated a capacity to elicit partial responses in a subset of patients with these cancers, suggesting its potential as a therapeutic option in oncology (Melichar et al., 2015).

2. Insights into Aurora A Kinase Inhibition

Another study provides a comprehensive overview of alisertib's clinical development, linking its antitumor activity to the inhibition of Aurora A kinase. This research underlines the relevance of alisertib in treating various cancers like neuroblastoma, small cell lung cancer, and breast cancer, among others. It also sheds light on potential combinations of alisertib with other therapies for enhanced efficacy (Niu et al., 2015).

3. Pharmacokinetic and Pharmacodynamic Studies

Extensive studies on the pharmacokinetics and pharmacodynamics of alisertib have been conducted. A phase I study highlighted its safety, pharmacokinetic profile, and efficacy in patients with advanced solid tumors. This research also established the recommended phase II dose of alisertib, contributing to its clinical development and understanding of its interaction within the human body (Dees et al., 2012).

4. Metabolic Profiling in Cancer Patients

A metabolic profiling analysis of alisertib was conducted as part of a broader phase 1 study. This analysis helped in understanding the biotransformation pathways and metabolite profiles of alisertib in patients with advanced malignancies, providing crucial insights into the drug's metabolism and excretion, which is vital for its clinical use and risk management (Pusalkar et al., 2020).

properties

CAS RN

1201327-17-4

Product Name

Alicdamotide

Molecular Formula

C54H80N14O13

Molecular Weight

1133.31

IUPAC Name

(2S,5S,8S,11S,14S,17S,23S,26S)-5-((1H-imidazol-4-yl)methyl)-26-amino-2-benzyl-17-((S)-sec-butyl)-8-(2-carboxyethyl)-14-(3-guanidinopropyl)-23-(4-hydroxybenzyl)-11-isobutyl-27-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaoctacosanoic acid

InChI

InChI=1S/C54H80N14O13/c1-7-31(6)45(68-42(70)27-60-46(73)39(66-51(78)44(55)30(4)5)23-33-15-17-35(69)18-16-33)52(79)63-36(14-11-21-59-54(56)57)47(74)64-38(22-29(2)3)49(76)62-37(19-20-43(71)72)48(75)65-40(25-34-26-58-28-61-34)50(77)67-41(53(80)81)24-32-12-9-8-10-13-32/h8-10,12-13,15-18,26,28-31,36-41,44-45,69H,7,11,14,19-25,27,55H2,1-6H3,(H,58,61)(H,60,73)(H,62,76)(H,63,79)(H,64,74)(H,65,75)(H,66,78)(H,67,77)(H,68,70)(H,71,72)(H,80,81)(H4,56,57,59)/t31-,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1

InChI Key

KGYAGTYEGDKXGS-YIPZSENKSA-N

SMILES

O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC2=CNC=N2)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC([C@H]([C@@H](C)CC)NC(CNC([C@H](CC3=CC=C(O)C=C3)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alicdamotide;  Val-tyr-gly-ile-arg-leu-glu-his-phe; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.